

Trimethyl(2-pyridyl)tin CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl(2-pyridyl)tin*

Cat. No.: *B031316*

[Get Quote](#)

An In-Depth Technical Guide to **Trimethyl(2-pyridyl)tin**

For professionals in research, chemical synthesis, and drug development, **trimethyl(2-pyridyl)tin**, also known as 2-(trimethylstannylyl)pyridine, is a significant organometallic reagent. Its utility as a synthetic intermediate is particularly noteworthy in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.

Core Properties and Safety Information

Trimethyl(2-pyridyl)tin is a colorless to light yellow liquid at room temperature.^{[1][2]} Its unique structure, combining a pyridine ring with a trimethyltin moiety, makes it a valuable partner in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of **Trimethyl(2-pyridyl)tin**

Property	Value	Reference
CAS Number	13737-05-8	[1] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₃ NSn	[5] [6] [7] [8]
Molecular Weight	241.91 g/mol	[5] [6] [7]
Boiling Point	38°-40°C at 0.22 mmHg; 80°C	[1] [7]
Density	1.4 g/cm ³	[7]
Refractive Index	1.5380 to 1.5400	[7]
Appearance	Colorless to Almost Colorless Clear Liquid	[3]
Storage	Store in a refrigerator, under inert gas.	

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Reference
Hazard Statements	H227	Combustible liquid.	[3]
H300+H310+H330		Fatal if swallowed, in contact with skin or if inhaled.	[3] [5]
H315		Causes skin irritation.	[5]
H319		Causes serious eye irritation.	[5]
H410		Very toxic to aquatic life with long lasting effects.	[3] [5]
Precautionary Statements	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[3]
P262		Do not get in eyes, on skin, or on clothing.	[3]
P273		Avoid release to the environment.	[3]
P280		Wear protective gloves/ eye protection/ face protection.	[9]
P284		Wear respiratory protection.	[3]
P301+P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[3]
P302+P352+P310		IF ON SKIN: Wash with plenty of water. Immediately call a	[3]

POISON

CENTER/doctor.

IF INHALED: Remove person to fresh air and keep comfortable for

P304+P340+P310 breathing. [3]

Immediately call a

POISON

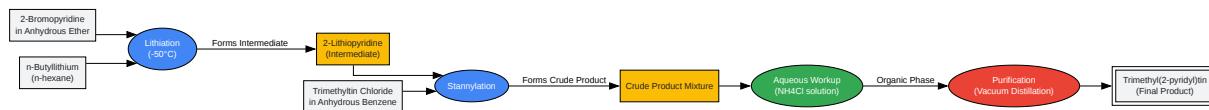
CENTER/doctor.

Dispose of

P501 contents/container to [3] an approved waste disposal plant.

Experimental Protocols

The synthesis of **trimethyl(2-pyridyl)tin** is a multi-step process requiring careful control of reaction conditions. The following protocol is based on established literature procedures.[1]


Synthesis of Trimethyl(2-pyridyl)tin

Materials:

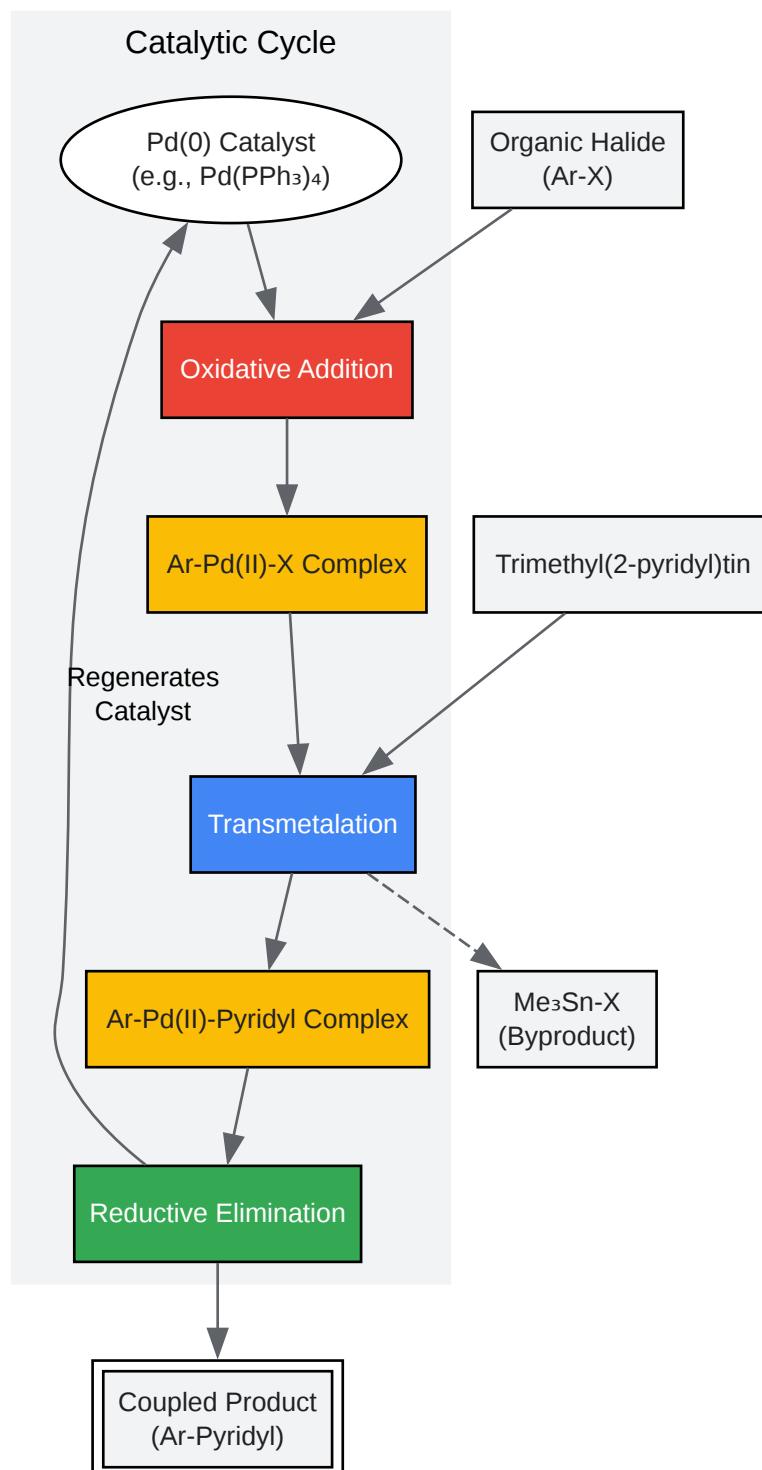
- 2-Bromopyridine
- Anhydrous Ether
- n-Butyllithium in n-hexane
- Trimethyltin chloride
- Anhydrous Benzene
- Saturated aqueous solution of ammonium chloride
- Anhydrous magnesium sulfate

Procedure:

- Initial Setup: In a reaction vessel equipped with a mechanical agitator, condenser, addition funnel, thermometer, and nitrogen inlet, add a solution of 40.0 g (0.316 mole) of 2-bromopyridine in 400 cc of anhydrous ether.[1]
- Lithiation: Cool the solution to -50°C using a dry ice-acetone bath.[1] Add 127 cc (0.316 mole) of n-butyllithium in n-hexane dropwise over 25 minutes. Stir the resulting black mixture for an additional 30 minutes.[1]
- Stannylation: Prepare a solution of 59.8 g (0.30 mole) of trimethyltin chloride in 200 cc of anhydrous benzene. Add this solution to the reaction mixture over 40 minutes, followed by a one-hour stirring period.[1]
- Warming and Hydrolysis: Warm the dark orange solution to -30°C over one hour, hold at this temperature for one hour, and then allow it to warm to room temperature.[1] Hydrolyze the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
- Workup and Extraction: Separate the aqueous and organic phases. Wash the aqueous phase with 200 cc of ether. Combine the organic portions.[1]
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[1]
- Purification: Distill the resulting dark red liquid under reduced pressure (0.22 mm). Collect the light yellow liquid fraction that boils at 38°-40°C.[1] Gas chromatographic analysis should indicate a purity of approximately 97%. [1]

[Click to download full resolution via product page](#)

Synthesis workflow for **Trimethyl(2-pyridyl)tin**.


Applications in Drug Development and Organic Synthesis

Trimethyl(2-pyridyl)tin is a key reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The pyridine moiety is a common structural motif in pharmaceuticals, making this reagent particularly valuable. However, the use of 2-pyridyl organometallics can be challenging due to the nitrogen atom's potential to coordinate with the metal catalyst, which can inhibit the reaction.^[10] Despite these challenges, successful couplings provide access to a wide range of important biaryl compounds.

This reagent serves as a synthetic intermediate for preparing L-mannonic acid derivatives, which have been investigated as HIV-1 protease inhibitors, and for synthesizing aryl indole NK1 receptor antagonists.^{[4][7]}

Stille Cross-Coupling Reaction Pathway

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (like **trimethyl(2-pyridyl)tin**) and an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Generalized Stille cross-coupling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. Trimethyl(2-pyridyl)tin | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. TRIMETHYL(2-PYRIDYL)TIN | 13737-05-8 [chemicalbook.com]
- 5. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. TRIMETHYL(2-PYRIDYL)TIN | 13737-05-8 [amp.chemicalbook.com]
- 8. 13737-05-8[TriMethyl(2-pyridyl)tin]- Acmec Biochemical [acmec.com.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimethyl(2-pyridyl)tin CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031316#trimethyl-2-pyridyl-tin-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com